![molecular formula C16H13N3OS B4577663 3-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B4577663.png)

3-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-oxadiazol-2-yl}pyridine

Descripción general

Descripción

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives often involves cyclization reactions, where precursors such as carboxylic acids, hydrazides, or thiocarbazides undergo condensation to form the oxadiazole ring. For instance, the synthesis of novel oxadiazole derivatives has been reported through reactions that involve the cyclization of appropriately substituted carboxylic acids or carbohydrazides with reagents that facilitate the formation of the oxadiazole ring (Yan-qing Ge et al., 2014).

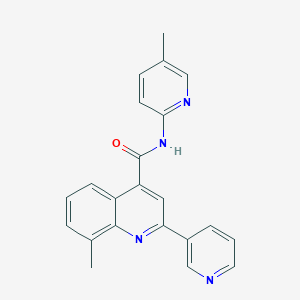

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which is known for its electron-rich nature due to the presence of nitrogen and oxygen atoms. This structural feature influences the compound's electronic properties and reactivity. For example, the study of oxadiazole and triazole derivatives highlighted the significance of the pyridine and oxadiazole moieties in determining the molecule's spatial configuration and electronic properties (A. Bharti et al., 2013).

Chemical Reactions and Properties

Oxadiazole derivatives participate in various chemical reactions, primarily due to the reactivity of the oxadiazole ring. They can undergo nucleophilic substitution reactions, where the oxadiazole ring can react with nucleophiles, leading to the formation of new chemical bonds. Additionally, these compounds can form complexes with metals, demonstrating their ability to act as ligands due to the presence of heteroatoms that can donate electrons to metal centers (Shan Hou et al., 2013).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as solubility, melting point, and crystallinity, are influenced by the presence of the oxadiazole ring and the nature of substituents attached to it. These compounds often exhibit polymorphism, where the same chemical substance can exist in different crystalline forms, affecting its physical properties and stability. A study on polymorphism in related compounds showed how slight variations in molecular structure could lead to significant differences in physical properties (S. Shishkina et al., 2019).

Aplicaciones Científicas De Investigación

Anticancer Properties

Compounds containing the 1,3,4-oxadiazole moiety, such as 3-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-oxadiazol-2-yl}pyridine derivatives, have been explored for their anticancer activities. For instance, derivatives synthesized and tested against breast cancer cell lines demonstrated moderate cytotoxicity, highlighting the potential of these compounds as anticancer agents (Redda & Gangapuram, 2007).

Antimicrobial and Antitubercular Activity

Certain derivatives have also shown promising antimicrobial and antitubercular activities. Compounds synthesized from isonicotinohydrazide showed significant antibacterial and antifungal properties, indicating their potential as antimicrobial agents (Bayrak et al., 2009). Another study found novel pyrimidine derivatives bearing the 1,3,4-oxadiazole moiety to exhibit considerable anticancer activity, with certain compounds showing efficacy against lung cancer cell lines (Kaya et al., 2016).

Materials Science Applications

In the field of materials science, 1,3,4-oxadiazole derivatives have been explored for their potential in organic light-emitting diodes (OLEDs). Compounds such as 3,3″-bis(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-1,1':3',1″-terphenyl have demonstrated high electron mobilities, making them suitable as electron transporters and exciton blockers in OLEDs for efficient light emission (Shih et al., 2015).

Propiedades

IUPAC Name |

2-[(E)-3-phenylprop-2-enyl]sulfanyl-5-pyridin-3-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c1-2-6-13(7-3-1)8-5-11-21-16-19-18-15(20-16)14-9-4-10-17-12-14/h1-10,12H,11H2/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYOPPDMSXUXHM-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCSC2=NN=C(O2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CSC2=NN=C(O2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dichlorophenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4577596.png)

![4-(2-furylmethyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4577597.png)

![2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4577598.png)

![3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4577607.png)

![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4577624.png)

![3-({[1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4577632.png)

![3,3'-thiobis[N-(4-acetylphenyl)propanamide]](/img/structure/B4577639.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4577644.png)

![N-[4-(diethylamino)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B4577650.png)

![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4577671.png)

![1,1-bis[4-(dimethylamino)phenyl]-1-pentanol](/img/structure/B4577679.png)